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Compound of Interest

Compound Name: 2-Bromo-3-nitrobenzoic acid

Cat. No.: B188938

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-nitrobenzoic acid, a
versatile biochemical reagent with significant potential in drug discovery and biomedical
research. This document details its chemical and physical properties, synthesis, and its
established and potential applications, with a focus on its role as an antibacterial agent and as
a precursor for synthesizing potent enzyme inhibitors.

Physicochemical Properties

2-Bromo-3-nitrobenzoic acid is a substituted aromatic carboxylic acid. The presence of a
bromine atom and a nitro group on the benzoic acid scaffold makes it a reactive and valuable
intermediate in organic synthesis.[1][2]
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Property Value Reference

CAS Number 573-54-6 [31[4]1[5]

Molecular Formula C7H4BrNOa4 [31[5]

Molecular Weight 246.02 g/mol [31[5]
Light yellow to yellow

Appearance J y' Y ) [4]
crystalline powder/solid

Melting Point 184-186 °C [4]

Boiling Point 337.7 °C at 760 mmHg [4]

Density 1.892 g/cm3 [4]
Slightly soluble in dimethyl

Solubility sulfoxide (DMSOQ); very slightly  [4]
soluble in dichloromethane.
C1=CC(=C(C(=C1)--INVALID-

SMILES [5]
LINK--[O-])Br)C(=0)O
InChI=1S/C7H4BrNO4/c8-6-

InChl 4(7(10)11)2-1-3- [5]
5(6)9(12)13/h1-3H,(H,10,11)

Synthesis

While various synthetic routes exist, a common laboratory-scale synthesis of 2-Bromo-3-
nitrobenzoic acid involves the nitration of 2-bromobenzoic acid.

General Synthetic Workflow:
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Caption: General workflow for the synthesis of 2-Bromo-3-nitrobenzoic acid.
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Applications as a Biochemical Reagent

2-Bromo-3-nitrobenzoic acid serves as a valuable tool in several areas of biochemical
research, primarily as an antibacterial agent and as a key building block for the synthesis of
enzyme inhibitors.

Antibacterial Activity

2-Bromo-3-nitrobenzoic acid has been reported to exhibit antibacterial activity, particularly
against Staphylococcus aureus.[3] The proposed mechanism involves the inhibition of essential
cellular processes.

Hypothesized Antibacterial Mechanism:

Nitroaromatic compounds are known to be bioreduced by bacterial nitroreductases to generate
reactive nitrogen species.[6][7] These reactive species can induce cellular damage through
various mechanisms, including DNA damage and protein dysfunction, ultimately leading to the
inhibition of DNA and protein synthesis and bacterial cell death.[8][9]
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Caption: Hypothesized signaling pathway for the antibacterial action.
Quantitative Data: Antibacterial Activity

Specific Minimum Inhibitory Concentration (MIC) values for 2-Bromo-3-nitrobenzoic acid are
not readily available in the reviewed literature. The following table provides a template for the

experimental determination of these values.
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Minimum Inhibitory
Bacterial Strain Gram Type ATCC Number Concentration
(MIC) (ug/mL)

Staphylococcus

Gram-positive e.g., 25923 To be determined
aureus
Escherichia coli Gram-negative e.g., 25922 To be determined
Pseudomonas ] ]
. Gram-negative e.g., 27853 To be determined
aeruginosa
Enterococcus faecalis ~ Gram-positive e.g., 29212 To be determined

Precursor for PARP Inhibitor Synthesis

2-Bromo-3-nitrobenzoic acid is a documented precursor in the synthesis of 5-
aminoisoquinolin-1-one, a core scaffold for a class of potent Poly(ADP-ribose) polymerase
(PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a key
strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair
pathways like BRCA mutations.

Quantitative Data: PARP Inhibition

Direct IC50 or Ki values for 2-Bromo-3-nitrobenzoic acid as a PARP inhibitor are not
available, as it primarily serves as a synthetic precursor. The inhibitory activity would be
determined for the final synthesized compounds, such as derivatives of 5-aminoisoquinolin-1-

one.

Synthesized

Target Enzyme IC50 (nM) Ki (nM)
Compound
Derivative of 5-

PARP-1 aminoisoquinolin-1- To be determined To be determined
one
Derivative of 5-

PARP-2 aminoisoquinolin-1- To be determined To be determined

one
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Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biochemical
activity of 2-Bromo-3-nitrobenzoic acid.

Determination of Minimum Inhibitory Concentration
(MIC)

This protocol is adapted from standard broth microdilution methods.[1][10][11][12][13]

Experimental Workflow for MIC Determination:
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Caption: Experimental workflow for determining the Minimum Inhibitory Concentration.

Methodology:

o Preparation of 2-Bromo-3-nitrobenzoic Acid Stock Solution: Prepare a stock solution of 2-
Bromo-3-nitrobenzoic acid in an appropriate solvent (e.g., DMSO) at a concentration of 10
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mg/mL.

o Preparation of Microdilution Plates: In a sterile 96-well microtiter plate, add 100 pL of sterile
Mueller-Hinton Broth (MHB) to wells 2 through 12. In well 1, add 200 pL of the stock solution.

o Serial Dilution: Perform a two-fold serial dilution by transferring 100 pL from well 1 to well 2,
mixing thoroughly, and then transferring 100 pL from well 2 to well 3, and so on, until well 10.
Discard 100 pL from well 10. Well 11 will serve as a positive control (broth and bacteria) and
well 12 as a negative control (broth only).

e Preparation of Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in
sterile saline equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 108
CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5
x 10> CFU/mL in each well after inoculation.

e Inoculation: Add 10 L of the diluted bacterial suspension to wells 1 through 11.
e Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

e Determination of MIC: The MIC is the lowest concentration of 2-Bromo-3-nitrobenzoic acid
at which there is no visible turbidity.

PARP Inhibition Assay

This is a representative protocol for a PARP1 enzymatic assay that can be used to screen
inhibitors.[2][14][15][16]

Methodology:

e Reagent Preparation:

[¢]

Assay Buffer: 50 mM Tris-HCI (pH 8.0), 50 mM NaCl, 1 mM MgClz, 1 mM DTT.

[e]

PARP1 Enzyme: Recombinant human PARPL.

[e]

Activated DNA: DNA fragmented by DNase I.

o

B-NAD+*: Substrate for the PARP reaction.
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o Biotinylated NAD*: For detection.

o Test Compound: 2-Bromo-3-nitrobenzoic acid or its derivatives dissolved in DMSO.

e Assay Procedure:

(¢]

In a 96-well plate, add 5 pL of the test compound at various concentrations.
o Add 20 pL of a mixture containing PARP1 enzyme and activated DNA in assay buffer.
o Incubate for 15 minutes at room temperature.

o Initiate the reaction by adding 25 pL of a solution containing -NAD* and biotinylated
NAD*.

o Incubate for 60 minutes at room temperature.
o Stop the reaction by adding a stopping solution (e.g., 1% SDS).

o Detection: The amount of biotinylated PAR incorporated is quantified using a streptavidin-
HRP conjugate and a chemiluminescent or colorimetric substrate, measured with a plate
reader.

» Data Analysis: The IC50 value is calculated by plotting the percentage of PARP1 inhibition
against the logarithm of the inhibitor concentration.

Safety and Handling

2-Bromo-3-nitrobenzoic acid is an irritant.[4] Appropriate personal protective equipment,
including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
All work should be conducted in a well-ventilated fume hood. For detailed safety information,
consult the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for research and informational purposes only. The
experimental protocols provided are general guidelines and may require optimization for
specific applications. All laboratory work should be conducted in accordance with institutional
safety policies and regulations.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b188938?utm_src=pdf-body
https://www.benchchem.com/product/b188938?utm_src=pdf-body
https://www.chemsrc.com/en/cas/573-54-6_510537.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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